molecular formula C24H37NO8 B14683043 3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate CAS No. 37627-60-4

3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate

Katalognummer: B14683043
CAS-Nummer: 37627-60-4
Molekulargewicht: 467.6 g/mol
InChI-Schlüssel: LGFOLNFGLDTRHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with butyl and isobutyl groups, attached to a phenol moiety. The citrate form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated phenols.

Wissenschaftliche Forschungsanwendungen

3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate is unique due to the presence of both butyl and isobutyl groups on the pyrrolidine ring, which can enhance its hydrophobic interactions and binding affinity with molecular targets. The citrate form also improves its solubility and stability, making it more versatile for various applications.

Eigenschaften

CAS-Nummer

37627-60-4

Molekularformel

C24H37NO8

Molekulargewicht

467.6 g/mol

IUPAC-Name

3-[1-butyl-3-(2-methylpropyl)pyrrolidin-3-yl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C18H29NO.C6H8O7/c1-4-5-10-19-11-9-18(14-19,13-15(2)3)16-7-6-8-17(20)12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-8,12,15,20H,4-5,9-11,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI-Schlüssel

LGFOLNFGLDTRHB-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1CCC(C1)(CC(C)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.